molecular formula C5H10ClNO3S B1438796 3-Methylmorpholine-4-sulfonyl chloride CAS No. 1156821-26-9

3-Methylmorpholine-4-sulfonyl chloride

Cat. No.: B1438796
CAS No.: 1156821-26-9
M. Wt: 199.66 g/mol
InChI Key: DCMYXTWQZNNSDO-UHFFFAOYSA-N
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Description

3-Methylmorpholine-4-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol . It is a versatile chemical used in various scientific research fields due to its unique chemical properties.

Scientific Research Applications

3-Methylmorpholine-4-sulfonyl chloride is widely used in scientific research due to its ability to act as a sulfonylating agent. Its applications include:

Safety and Hazards

The safety data sheet for a similar compound, Morpholine-4-sulfonyl chloride, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation of dusts and substance contact .

Biochemical Analysis

Biochemical Properties

3-Methylmorpholine-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and peptides. It is known to interact with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound can react with amino groups in proteins, leading to the formation of stable sulfonamide bonds. These interactions are essential for studying protein function and structure, as well as for developing new therapeutic agents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes such as kinases and phosphatases, which play critical roles in signal transduction and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as lysine and histidine, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At high doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux and alter metabolite levels by modifying key enzymes in metabolic pathways. For instance, it can inhibit enzymes involved in amino acid metabolism, leading to changes in cellular metabolite concentrations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target proteins to exert its effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it can modify target proteins and influence their activity. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylmorpholine-4-sulfonyl chloride typically involves the reaction of 3-methylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Mechanism of Action

The mechanism of action of 3-Methylmorpholine-4-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylmorpholine-4-sulfonyl chloride include:

Uniqueness

This compound is unique due to its specific methyl substitution on the morpholine ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in various research applications .

Properties

IUPAC Name

3-methylmorpholine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c1-5-4-10-3-2-7(5)11(6,8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMYXTWQZNNSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.